N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide
CAS No.: 920422-32-8
Cat. No.: VC11900710
Molecular Formula: C16H10ClF2N3O2
Molecular Weight: 349.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920422-32-8 |
|---|---|
| Molecular Formula | C16H10ClF2N3O2 |
| Molecular Weight | 349.72 g/mol |
| IUPAC Name | N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C16H10ClF2N3O2/c1-8-14(16(24)22-7-9(17)5-6-12(22)20-8)21-15(23)13-10(18)3-2-4-11(13)19/h2-7H,1H3,(H,21,23) |
| Standard InChI Key | NVBRMNIFROLJIL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC=C3F)F |
| Canonical SMILES | CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=CC=C3F)F |
Introduction
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its structural characteristics, physicochemical properties, and potential biological significance.
Synthesis Overview
The synthesis of compounds like N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide typically involves multi-step reactions:
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Cyclization: Formation of the pyrido[1,2-a]pyrimidine scaffold through cyclization of appropriate precursors.
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Functionalization: Introduction of substituents such as the chlorine atom and methyl group.
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Amidation: Coupling with 2,6-difluorobenzoic acid to form the benzamide moiety.
While specific reaction conditions for this compound are not detailed in the available literature, similar derivatives are synthesized using cyclocondensation and nucleophilic substitution methods .
Potential Biological Applications
Although specific studies on this compound are sparse, related pyrido[1,2-a]pyrimidine derivatives have demonstrated activity in various biological contexts:
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Antitumor Activity:
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Anti-inflammatory Potential:
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Antimicrobial Effects:
Comparative Analysis with Related Compounds
To contextualize the significance of N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,6-difluorobenzamide, a comparison with structurally related compounds is provided:
The inclusion of two fluorine atoms in the benzamide moiety may enhance lipophilicity and binding affinity compared to mono-fluorinated analogs.
Limitations and Future Directions
While promising, further research is needed to:
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Evaluate the compound's pharmacokinetics and bioavailability.
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Conduct in vitro and in vivo assays to confirm biological activity.
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Explore structure–activity relationships (SAR) for optimization.
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